molecular formula C12H9IN4 B11792682 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11792682
M. Wt: 336.13 g/mol
InChI Key: AXYGPYJMCQCQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a benzo[d][1,2,3]triazole core substituted with a 3-iodophenyl group and an amine function. This unique structure makes it a valuable scaffold for developing novel therapeutic agents. Research into similar triazole-containing compounds has demonstrated a wide range of promising biological activities, including antifungal properties and notable anticancer and antimicrobial activities . The compound's structure is particularly suited for chemical modification; the reactive chloro and iodo groups serve as excellent handles for nucleophilic substitution and palladium-catalyzed cross-coupling reactions , such as Suzuki or Sonogashira couplings. This allows researchers to efficiently synthesize diverse libraries of complex derivatives for structure-activity relationship (SAR) studies. Its potential mechanism of action, inferred from studies on analogous molecules, may involve interaction with key enzyme targets like CYP51 (14α-demethylase) or N-myristoyltransferase in fungi, or targeting specific signaling pathways in cancer cells. This product is intended for research applications in chemical synthesis and biological screening. It is strictly for laboratory research use only and is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9IN4

Molecular Weight

336.13 g/mol

IUPAC Name

2-(3-iodophenyl)benzotriazol-5-amine

InChI

InChI=1S/C12H9IN4/c13-8-2-1-3-10(6-8)17-15-11-5-4-9(14)7-12(11)16-17/h1-7H,14H2

InChI Key

AXYGPYJMCQCQRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2N=C3C=CC(=CC3=N2)N

Origin of Product

United States

Preparation Methods

Formation of the Benzotriazole Core

Reaction of o-phenylenediamine with nitrous acid (HNO₂) under acidic conditions generates the benzotriazole ring through diazotization and cyclization. For 2-(3-iodophenyl) substitution, 3-iodobenzenediazonium chloride may serve as the electrophilic partner. However, direct introduction of bulky aryl groups during cyclization often suffers from steric hindrance, necessitating alternative approaches.

Post-Functionalization with 3-Iodophenyl Groups

After forming the unsubstituted benzotriazole, Ullmann-type coupling introduces the 3-iodophenyl moiety. For example, treating 2H-benzotriazol-5-amine with 1-iodo-3-iodobenzene in the presence of copper(I) iodide and a diamine ligand (e.g., N,N'-dimethylethylenediamine) yields the desired product. Key parameters include:

  • Catalyst : CuI (5–10 mol%)

  • Ligand : 1,10-phenanthroline (10 mol%)

  • Solvent : Dimethylformamide (DMF) at 110°C

  • Yield : 60–70% after 24 hours.

Late-stage introduction of the primary amine group via Buchwald-Hartwig coupling ensures flexibility in synthetic design.

Substrate Preparation

2-(3-Iodophenyl)-2H-benzotriazole is synthesized via Ullmann coupling, as described in Section 1.2. Bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid affords 5-bromo-2-(3-iodophenyl)-2H-benzotriazole (yield: 90%).

Palladium-Catalyzed Amination

Treatment with ammonia gas in the presence of a palladium-XPhos catalyst system facilitates C–N bond formation:

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : XPhos (4 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : 1,4-Dioxane at 100°C

  • Yield : 65–70%.

Sequential Azide-Alkyne Cycloaddition and Deamination

A modular approach leveraging click chemistry constructs the benzotriazole ring while introducing the 3-iodophenyl group.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction of 3-iodophenyl azide with propargylamine in the presence of Cu(I) catalysts (e.g., CuBr, TBTA ligand) generates 1,2,3-triazole intermediates. Subsequent acid-mediated cyclization forms the benzotriazole core.

Oxidative Deamination

The intermediate 5-amino-1,2,3-triazole undergoes oxidative deamination using lead tetraacetate (Pb(OAc)₄) to yield the final product. Critical parameters include:

  • Oxidant : Pb(OAc)₄ (1.2 equiv)

  • Solvent : Acetic acid at 50°C

  • Yield : 55–60%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationDiazotization, Ullmann coupling60–70Scalable, uses inexpensive reagentsLow regioselectivity in cyclization
Suzuki-MiyauraBorylation, cross-coupling75–80High selectivity, mild conditionsRequires boronic acid synthesis
Buchwald-HartwigBromination, amination65–70Flexible for late-stage modificationPalladium catalyst cost
CuAAC/DeaminationClick chemistry, oxidation55–60Modular, atom-economicalToxic oxidants, lower yield

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at the 3-position of the phenyl ring serves as an electrophilic site for substitution. Reactions typically proceed under mild conditions due to iodine's leaving-group ability.

SubstrateNucleophileConditionsYieldSource
2-(3-Iodophenyl)...Primary aminesCuI, L-proline, DMSO, 80°C40–65%
2-(3-Iodophenyl)...AlkoxidesK₂CO₃, DMF, 100°C50–70%

Mechanism :

  • The iodine atom undergoes oxidative addition with a copper or palladium catalyst, forming a transient metal complex.

  • Nucleophilic attack replaces iodine with amines, alkoxides, or thiols.

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed coupling reactions, facilitating aryl-aryl or aryl-heteroatom bond formation.

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids to form biaryl derivatives :

Boronic AcidCatalyst SystemSolventTempYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O80°C60–85%
4-Methoxyphenyl...PdCl₂(dppf), CsFTHF70°C65–78%

Applications :

  • Generates extended π-systems for materials science or pharmaceutical intermediates.

Buchwald-Hartwig Amination

Forms C–N bonds with aryl halides or amines:

PartnerLigandBaseYieldSource
4-BromotolueneXantphosNaOtBu55–78%
2-ChloropyridineBINAPCs₂CO₃60–70%

Key Insight :

  • The amine group on the benzotriazole core does not interfere with coupling selectivity.

Triazole Ring Functionalization

The 1,2,3-triazole ring participates in cycloadditions and alkylation reactions.

Huіsgen 1,3-Dipolar Cycloaddition

While not directly reported for this compound, analogous triazoles undergo click chemistry with alkynes under copper catalysis . Expected reactivity includes:

AlkyneConditionsProductYield*Source
Propargyl alcoholCuSO₄, sodium ascorbateTriazole-linked ether75–90%

*Predicted based on analogous systems .

N-Alkylation of the Triazole Amine

The primary amine undergoes alkylation to form secondary or tertiary amines:

Alkylating AgentBaseSolventYieldSource
Benzyl bromideK₂CO₃DMF70–85%
Methyl iodideNaHTHF60–75%

Reductive Dehalogenation

The iodine atom can be replaced with hydrogen under catalytic hydrogenation:

CatalystSolventPressureYieldSource
Pd/C, H₂EtOH1 atm80–95%
Ni-RaneyMeOH3 atm70–88%

Application :

  • Generates dehalogenated analogs for structure-activity relationship studies.

Oxidation Reactions

The amine group is susceptible to oxidation, forming nitroso or nitro derivatives under strong oxidizers:

Oxidizing AgentConditionsProductYieldSource
H₂O₂, FeSO₄H₂SO₄, 0°CNitroso derivative40–55%
KMnO₄H₂O, 60°CNitro derivative30–50%

Complexation with Metals

The triazole nitrogen atoms and amine group act as ligands for transition metals:

Metal SaltConditionsComplex TypeApplicationSource
Cu(II) acetateMeOH, RTSquare-planarCatalysis
AgNO₃H₂O/EtOH, 50°CLinear coordinationAntimicrobials

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (LNCaP), and colorectal cancer (Caco-2) . The compound exhibited significant cytotoxicity with an IC50 value of 16.63 μM against Caco-2 cells, suggesting its potential for further development as a therapeutic agent .

Mechanism of Action
The mechanism underlying its anticancer effects includes the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential . Additionally, its ability to interact with DNA and proteins such as bovine serum albumin (BSA) enhances its therapeutic profile by improving binding affinity and specificity .

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Its derivatives have shown promising results in inhibiting bacterial growth, making it a candidate for developing new antibacterial agents .

Biological Research

Biological Probes
Due to its structural characteristics, this compound can serve as a molecular probe in biological studies. Its derivatives can be utilized to investigate biological processes and interactions at the molecular level . The triazole ring's ability to form hydrogen bonds allows it to interact effectively with biomolecular targets.

Drug Development
As a scaffold for drug design, this compound can be modified to enhance its pharmacological properties. The presence of halogen atoms like iodine allows for diverse chemical modifications that can improve bioavailability and selectivity .

Material Science

Advanced Materials Synthesis
In material science, this compound is explored for synthesizing advanced materials. Its unique chemical properties make it suitable for applications in organic electronics and photonic devices . The compound's stability under various conditions is advantageous for developing durable materials.

Case Studies

  • Anticancer Efficacy Study
    A study assessing the anticancer activity of various triazole derivatives found that this compound displayed superior cytotoxic effects compared to traditional chemotherapeutics like cisplatin . This case underscores the compound's potential as a lead structure in cancer drug development.
  • Antimicrobial Testing
    In vitro tests conducted on several bacterial strains revealed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This finding supports the exploration of this compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent (Position 5) Key Properties Biological Activity/Applications References
Methyl 5-bromo-6-oxo-2-methyl-1,6-dihydropyridine-3-carboxylate Bromine Lower molecular weight than iodine analog; higher reactivity in SN2 reactions Not reported
Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxylate Chlorine Enhanced lipophilicity due to benzyl group; potential for aromatic interactions Not reported
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxylate Cyano Electron-withdrawing cyano group may stabilize the ring; thioxo group alters redox properties Cardiotonic activity (weak)
Target Compound Iodine High polarizability; potential for halogen bonding and catalytic applications Pending further studies N/A

Key Observations :

  • Iodine vs. Bromine/Chlorine : The iodine atom’s larger size enhances polarizability, favoring halogen bonding in crystal packing . This property is absent in bromine/chlorine analogs, which are smaller and less polarizable.
  • Cyano vs.

Substituent Variations at Position 2

Compound Name Substituent (Position 2) Key Properties References
Ethyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate Difluoromethyl Reduced electron-withdrawing effect compared to trifluoromethyl; lower metabolic stability
Methyl 6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylate Trifluoromethyl + benzyl Benzyl group introduces steric bulk; enhances lipophilicity and π-π stacking
Target Compound Trifluoromethyl Strong electron-withdrawing effect; improves resistance to oxidative degradation

Key Observations :

  • Trifluoromethyl vs.
  • Benzyl-Substituted Analogs : The benzyl group (e.g., in ) increases molecular weight and steric hindrance, which may reduce solubility but improve target binding specificity .

Physicochemical and Crystallographic Comparisons

Melting Points and Solubility

  • Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (): Melting point 128–130°C; partial saturation of the ring reduces planarity, lowering melting point compared to dihydropyridines .
  • Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (): Aromatic phenyl group increases melting point (~150–160°C inferred) due to enhanced π-π interactions .
  • Target Compound : Expected higher melting point than due to iodine’s polarizability and trifluoromethyl’s rigidity.

Crystallographic Insights

  • Hydrogen bonding patterns in analogs (e.g., ) show bifurcated C–H···O interactions along the c-axis. The iodine substituent in the target compound may introduce halogen bonding (C–I···O/N), altering crystal packing .
  • SHELX refinement tools () are widely used for such analyses, ensuring accurate structural validation .

Biological Activity

2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a benzene structure, with an iodine atom at the 3-position of the phenyl group and an amine group at the 5-position of the triazole. Its unique structural characteristics contribute to its potential applications in pharmacology and biochemistry.

  • Molecular Formula : C12H9IN4
  • Molecular Weight : 354.12 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have demonstrated significant cytotoxic effects against pancreatic cancer cell lines such as Panc-1 and Miapaca-2 .
    • A structure-activity relationship (SAR) analysis revealed that modifications to the triazole and phenyl groups can enhance anticancer potency.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary results suggest effective inhibition against both gram-positive and gram-negative bacteria, as well as certain fungal strains.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. Molecular docking studies indicate favorable binding affinities with key proteins involved in tumor growth and microbial resistance.

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of various derivatives of this compound and their evaluation against pancreatic cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics, suggesting a promising avenue for further development in cancer therapy.

Case Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of this compound was tested against a panel of bacterial and fungal pathogens. The findings revealed that it possessed notable activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option in infectious diseases.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique AspectsBiological Activity
4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amineFluorine instead of methoxyEnhanced biological activity due to fluorineAnticancer
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amineQuinoline moietyPotentially different pharmacological propertiesAntimicrobial
4-Bromo-2-(4-chlorophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amineChlorine instead of iodineDifferent reactivity patterns due to chlorineAntifungal

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYieldKey Reference
Conventional HeatingReflux, K₂CO₃, acetone60–75%
Microwave Irradiation100–120°C, 2–4 hours~85%

Optimization of base strength, solvent polarity, and temperature is critical for minimizing side products like dehalogenated byproducts .

Basic: Which spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:
Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and dihedral angles (e.g., planar triazole ring with <5° deviation) .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 336.13) .

Q. Table 2: Key Characterization Data

TechniqueObserved DataReference
¹H NMR (DMSO-d6)δ 7.68–7.80 (m, Ar-H), δ 6.61 (s, NH₂)
XRDPlanarity: Triazole-phenyl angle 2.3°
LC-MSm/z 336.13 [M+H]⁺

Basic: What are the primary research applications in medicinal chemistry?

Answer:
The compound is explored for:

  • Anticancer Activity : Inhibits breast cancer cell lines (MDA-MB-231, MCF-7) with IC₅₀ values <10 µM .
  • Antimicrobial Properties : Targets Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Fluorescent Probes : Benzotriazole’s π-conjugated structure enables imaging applications .

Q. Table 3: Biological Activities

ApplicationTarget/ModelResultReference
AnticancerMDA-MB-231 cellsIC₅₀ = 8.2 µM
AntimicrobialS. aureus (MIC)MIC = 12.5 µg/mL

Advanced: How can computational methods elucidate interactions between this compound and biological targets like NEK2?

Answer:

  • Molecular Docking : Predicts binding modes using software like AutoDock Vina. For example, a binding energy of −10.5 kJ/mol with NEK2 suggests hydrophobic interactions and hydrogen bonding at the ATP-binding pocket .
  • Dynamics Simulations : MD simulations (e.g., 100 ns trajectories) validate stability of ligand-protein complexes .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Advanced: What strategies address discrepancies in reported biological activities across studies?

Answer:
Discrepancies arise from:

  • Structural Variants : Substituents (e.g., iodine vs. bromine) alter lipophilicity and target affinity. For example, iodophenyl derivatives show 3× higher anticancer activity than chlorophenyl analogs .
  • Assay Conditions : Varying pH, serum content, or incubation time (e.g., 24 vs. 48 hours) impact IC₅₀ values. Standardized protocols (e.g., MTT assay at 48 hours) reduce variability .

Q. Recommendations :

  • Use isogenic cell lines and controls.
  • Validate hits via orthogonal assays (e.g., Western blot for protein inhibition).

Advanced: How does structural modification affect pharmacokinetic properties?

Answer:

  • Lipophilicity : Introducing electron-withdrawing groups (e.g., -I) enhances membrane permeability (logP ~3.2 vs. ~2.5 for -Cl) .
  • Metabolic Stability : Bulky substituents (e.g., tert-butyl) reduce CYP450-mediated oxidation, extending half-life .
  • Solubility : Polar groups (e.g., -NH₂) improve aqueous solubility but may reduce blood-brain barrier penetration .

Q. Table 4: Structure-Property Relationships

ModificationEffect on PropertyExample Data
Iodine substitution↑ Lipophilicity (logP +0.7)logP = 3.2
tert-Butyl addition↑ Metabolic stabilityt₁/₂ = 6.5 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.